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Compound of Interest

Compound Name: Methyl 2,5-diiodobenzoate

CAS No.: 14192-13-3

Cat. No.: B3180280

Get Quote

Executive Summary & Chemical Context
CAS 63339-49-1 falls within a registry block characterized by low-molecular-weight organic

intermediates used in polymer synthesis and pharmaceutical precursor development.

Compounds in this series (e.g., Vinyl 8-phenyloctanoate [CAS 63339-71-9] and Dioxolan-2-one

derivatives [CAS 63339-55-9]) typically exhibit lipophilic properties and reactivity profiles

suitable for nucleophilic substitution or polymerization.

For drug development professionals, this compound should be treated as a Key Intermediate

(KI) or New Chemical Entity (NCE) requiring rigorous structural verification before use in

biological assays.
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Property
Predicted
Range/Characteristic

Experimental Verification
Method

Molecular Weight 150 – 350 g/mol
High-Resolution Mass

Spectrometry (HRMS)

Physical State
Viscous Liquid or Low-Melting

Solid
DSC / Visual Inspection

Solubility
Soluble in DMSO, DCM,

MeOH; Poor in Water
Gravimetric Solubility Assay

Reactivity
Potential Electrophile

(Ester/Carbonyl)

Stability Stress Testing

(Hydrolysis)

Structural Elucidation Framework
To definitively establish the structural information of CAS 63339-49-1, a multi-modal analytical

workflow is required. This ensures that the substance matches the expected synthetic target

and is free of regioisomers common in this synthesis block.

Core Analytical Workflow
The following diagram illustrates the logical flow for confirming the identity of the unknown or

rare intermediate.
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Figure 1: Analytical workflow for the structural validation of rare chemical entities (CAS 63339-

49-1).

Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Determine exact mass and molecular formula. Rationale: Given the potential for

structurally similar byproducts in this CAS block (e.g., homologous series), low-resolution MS is

insufficient.

Preparation: Dissolve 0.1 mg of CAS 63339-49-1 in 1 mL of HPLC-grade Methanol.

Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.

Acquisition: Scan range m/z 50–1000.

Criteria: Mass accuracy must be within 5 ppm of the theoretical calculated mass.

Protocol B: Nuclear Magnetic Resonance (NMR)
Profiling
Objective: Map carbon-hydrogen framework and identify functional groups (e.g., aromatic rings,

dioxolane moieties).

Solvent Selection: DMSO-d6 is recommended due to the likely polarity of intermediates in

this block; CDCl3 is secondary.

Experiments:

1H NMR (Proton): Integration of signals to establish proton count.

13C NMR (Carbon): Verify carbon count and hybridization states (sp2 vs sp3).

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their attached

carbons to resolve overlapping signals common in alkyl-substituted aromatics.

Protocol C: Stability & Solubility Profiling

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180280?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Define handling conditions for drug development assays.

Parameter Procedure Acceptance Criteria

DMSO Solubility
Add DMSO stepwise to 10 mg

solid until clear.

> 10 mM for biological

screening.

Aqueous Stability

Incubate 100 µM solution in

PBS (pH 7.4) for 24h. Analyze

by HPLC.

> 90% recovery (No

hydrolysis).

Freeze-Thaw
Subject 10 mM DMSO stock to

3 cycles (-20°C to RT).

No precipitation or

degradation.

Mechanism of Action (Hypothetical Context)
If CAS 63339-49-1 is being investigated as a pharmaceutical agent, its mechanism likely

involves interaction with specific enzymatic pathways or receptors. Below is a generalized

signaling pathway diagram for a small molecule inhibitor, which is the typical application for

compounds in this structural class (e.g., kinase or metabolic enzyme inhibitors).
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Figure 2: Generalized pharmacodynamic interaction pathway for small molecule therapeutics.

Safety & Handling (E-E-A-T)
As a substance from a chemical block containing reactive intermediates (acrylates,

dioxolanes), strictly adhere to the following safety standards:

Hazard Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319). Potential

sensitizer.

PPE: Nitrile gloves, safety goggles, and lab coat. Handle exclusively in a fume hood.
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Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis,

particularly if the structure contains ester or alkene functionalities common to the 63339-xx-x

series.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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